2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound is characterized by a unique molecular structure that features a fused triazole and pyrimidine ring system. The presence of substituents such as a methyl group and a propyl group enhances its chemical and biological properties. The compound has garnered interest in various fields, including medicinal chemistry and pharmaceuticals, due to its potential biological activities.
The synthesis of 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves several key steps:
These synthetic routes often require optimization for yield and purity, with techniques such as microwave-assisted synthesis or refluxing under inert atmospheres being employed to enhance efficiency.
The molecular structure of 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be described as follows:
The compound's structural integrity allows for potential interactions with biological targets, which is critical for its pharmacological activity.
2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is capable of undergoing various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets within biological systems:
Research into its mechanism often involves assessing its impact on cellular pathways and determining its efficacy in vitro and in vivo.
The physical and chemical properties of 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one include:
These properties are significant for determining suitable applications in pharmaceuticals and other scientific fields.
2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several potential applications:
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle was first synthesized in 1909 by Bulow and Haas, marking the inception of a scaffold that would become pivotal in medicinal chemistry [1] [2]. Early applications focused on its structural similarity to purines, but its functional versatility soon enabled diverse therapeutic innovations. A landmark advancement occurred with Trapidil (6-methyl-7-diethylamino-s-triazolo-(1,5-a)pyrimidine), a platelet-derived growth factor antagonist developed in the 1970s as a vasodilator and antiplatelet agent. This drug achieved clinical use in Japan and other regions for ischemic coronary heart, liver, and kidney diseases, validating the TP scaffold’s drug development potential [1] [2].
The discovery of naturally occurring TP derivatives, such as essramycin from marine Streptomyces species, further stimulated interest by demonstrating evolutionary optimization of this scaffold for biological activity [1] [2]. Modern medicinal chemistry efforts have expanded TP applications beyond cardiovascular disease into oncology, infectious diseases, and central nervous system disorders. For example, TP-based microtubule-targeting agents emerged in the 2010s as candidates for neurodegenerative diseases due to their blood-brain barrier permeability and neuroprotective effects [2]. The timeline below encapsulates key milestones:
Table 1: Historical Development of Key 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives
Year | Compound/Discovery | Therapeutic Area | Development Status |
---|---|---|---|
1909 | First TP synthesis | N/A | Experimental |
1971 | Trapidil | Cardiovascular | Marketed (Japan/Europe) |
2008 | Essramycin isolation | Antimicrobial | Natural product |
2010s | Microtubule-targeting TP agents | Neurodegenerative diseases | Preclinical |
2020s | Anti-diabetic TP derivatives | Metabolic disorders | Research phase |
Contemporary synthetic methodologies, including annulation reactions of 1,2,4-aminotriazoles or oxidative cyclization of pyrimidin-2-yl-amidines, have enabled efficient access to diverse TP derivatives for structure-activity relationship studies [1]. This evolution underscores the TP scaffold’s transition from a laboratory curiosity to a privileged structure in pharmacotherapy.
The TP core exemplifies an aza-indolizine system characterized by a delocalized 10-π electron framework. This comprises an electron-rich five-membered ring (contributing 6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons), creating an amphoteric electronic profile [1] [2]. Unlike purines, TP lacks annular tautomerism, enhancing metabolic stability. However, substituted derivatives (e.g., hydroxyl or mercapto groups) exhibit tautomeric equilibria (oxo-thiol or thione-thiol forms), which profoundly influence molecular recognition. For instance, hydroxyl-TPs can mimic nucleobases or carboxylate groups depending on tautomeric state [1] [2].
Nuclear magnetic resonance studies reveal limited aromaticity in the TP ring, contrasting with typical heteroaromatic systems. This property enhances synthetic manipulability while retaining sufficient stability for drug design [1]. Crucially, three nitrogen atoms (N1, N3, N4) present accessible electron pairs, enabling versatile metal chelation. TP ligands form monodentate (via N3) or bidentate complexes (N3-N1/N4), exploited in anticancer metallotherapeutics. Platinum and ruthenium TP complexes demonstrate stability against aquation due to hydrogen-bonding networks that stabilize the metal coordination sphere [1].
Substituent positioning dictates physicochemical and target engagement properties:
Table 2: Influence of Substituent Position on 1,2,4-Triazolo[1,5-a]pyrimidine Bioactivity
Position | Electronic Role | Biological Impact | Example Modifications |
---|---|---|---|
C5/C7 | Hydrophobicity modulation | Enhanced cellular penetration | Propyl, phenyl, halogens |
C2 | Electron density tuning | Improved kinase selectivity | Methylthio, cyclopropyl |
N4-H | H-bond donation | ATP-mimicry in CDK2/PI3K inhibition | Unsubstituted |
N1 | Metal coordination site | Anticancer metallodrug development | Ru/ Pt complexes |
These properties collectively establish TP as a "privileged scaffold" capable of addressing diverse targets through rational substitution. For example, C5-propyl/C2-methyl groups in derivatives like 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one balance lipophilicity and conformational flexibility, optimizing target engagement [1] [8].
TP derivatives demonstrate remarkable therapeutic versatility, spanning antimicrobial, anticancer, and metabolic disease applications. Their capacity to target evolutionarily distinct pathogens and human disease mechanisms positions them as solutions for emerging medical challenges, particularly drug resistance.
Antimicrobial Applications: Novel TP derivatives exhibit potent activity against multidrug-resistant pathogens. Recent studies identified compounds with minimum inhibitory concentration values of 3.9–7.8 µg/mL against Candida albicans, Bacillus subtilis, and Chromobacterium violaceum, comparable to clinical antibiotics [4]. Crucially, 6-amino-2,5,7-triaryl-TP-8-carbonitriles demonstrate dual antibacterial/antifungal effects by disrupting microbial membrane integrity and inhibiting essential enzymes like dihydroorotate dehydrogenase in Plasmodium falciparum [3] [4]. This multitarget action mitigates resistance development, addressing a critical limitation of existing antimicrobials.
Anticancer Mechanisms: TP scaffolds target oncogenic pathways through:
Metabolic Disease Interventions: In type 2 diabetes management, 6-amino-2,5,7-triaryl-TP-8-carbonitriles act as competitive α-glucosidase inhibitors. Compound 15j demonstrated IC50 = 6.60 ± 0.09 μM, 98-fold more potent than acarbose, without inhibiting α-amylase—thus avoiding gastrointestinal adverse effects associated with current therapies [7]. Molecular docking confirms hydrogen bonding between TP nitrogens and catalytic residues TYR158/GLN353 in α-glucosidase [7].
Table 3: Biological Activities of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives
Therapeutic Area | Molecular Target | Potency (IC50/MIC) | Selectivity Advantage |
---|---|---|---|
Antimicrobial | Microbial membranes | 3.9–7.8 µg/mL | Dual antibacterial/antifungal |
Anticancer (Kinase) | CDK2 | <1 μM | >100-fold selectivity over GSK-3β |
Anticancer (Epigenetic) | LSD1 | 0.564 μM | 10-fold over MAO-A/B |
Metabolic | α-Glucosidase | 6.60 ± 0.09 μM | No α-amylase inhibition |
These multifaceted applications highlight the TP scaffold’s capacity to address pharmacologically distinct targets through strategic substitution. The 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one derivative exemplifies this potential, combining optimal logP (∼2.5) for bioavailability with hydrogen-bonding capability for target engagement, positioning it as a promising candidate for further development against resistant infections and metabolic disorders [4] [7] [8].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: